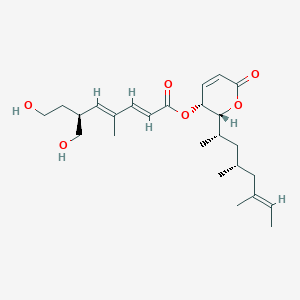

(-)-Rasfonin

Übersicht

Beschreibung

(-)-Rasfonin is a fungal natural product isolated from the fermentation substrate of Talaromyces species 3656-A1. It is a member of the 2-pyrone class of fungal secondary metabolites and has been shown to induce autophagy, apoptosis, and necroptosis in various cell lines . This compound is particularly noted for its activity against the small G-protein Ras, making it a compound of interest in cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of (-)-Rasfonin has been achieved through various methods. One notable approach involves the use of camphor lactam chiral auxiliaries. This method showcases the power of chiral auxiliaries in achieving high stereoselectivity . Another efficient synthesis involves the use of CuBr/JosiPhos catalyzed iterative asymmetric conjugate addition of methylmagnesium bromide and Feringa’s butenolide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques such as Wittig olefination, Mukaiyama aldol addition, and the use of chiral auxiliaries .

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Rasfonin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its 2-pyrone structure, which allows for diverse chemical modifications .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include methylmagnesium bromide, camphor lactam, and various chiral catalysts . Reaction conditions often involve the use of anhydrous solvents, inert atmospheres, and controlled temperatures .

Major Products

The major products formed from this compound reactions depend on the specific reagents and conditions used. For example, the use of chiral catalysts can lead to highly stereoselective products, while oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups .

Wissenschaftliche Forschungsanwendungen

(-)-Rasfonin has a wide range of scientific research applications:

Wirkmechanismus

(-)-Rasfonin exerts its effects through multiple pathways. It induces autophagy and apoptosis by upregulating reactive oxygen species and activating c-Jun NH2-terminal kinase . Additionally, this compound promotes necroptosis by enhancing the interaction between receptor-interacting serine/threonine kinase 1 and growth factor receptor-bound protein 2 . These interactions lead to the formation of necrosomes and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

(-)-Rasfonin is unique among 2-pyrone derivatives due to its specific activity against Ras-dependent cells. Similar compounds include other 2-pyrone derivatives that exhibit antimicrobial, antiviral, and cytotoxic properties . this compound’s ability to induce multiple forms of cell death and its specificity for Ras-dependent pathways distinguish it from other compounds in this class .

List of Similar Compounds

2-Pyrone: A basic structure found in many natural products with diverse biological activities.

Camphor Lactam: Used as a chiral auxiliary in the synthesis of this compound.

Feringa’s Butenolide: Utilized in the asymmetric synthesis of this compound.

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Biologische Aktivität

(-)-Rasfonin is a naturally occurring 2-pyrone derivative isolated from the fungus Talaromyces species 3656-A1. Its biological activity has garnered significant attention due to its potential therapeutic applications, particularly in oncology. This article explores the compound's mechanisms of action, effects on various cancer cell lines, and its role in inducing different cell death pathways.

Rasfonin primarily exerts its effects through the inhibition of the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival in many cancers, particularly those with K-ras mutations. The following mechanisms have been identified:

- Inhibition of Ras Activity : Rasfonin selectively inhibits Ras activity without affecting its farnesylation, leading to decreased phosphorylation of downstream kinases such as c-Raf, MEK, and ERK. This results in reduced cell proliferation and survival in K-ras mutant cells .

-

Induction of Cell Death : Rasfonin has been shown to activate multiple cell death pathways, including:

- Apoptosis : It induces apoptosis in Ras-dependent cells, characterized by chromatin condensation and nuclear fragmentation .

- Autophagy : The compound promotes autophagy, which can serve as a double-edged sword in cancer treatment—either promoting cell survival or leading to cell death depending on the context .

- Necroptosis : Recent studies indicate that rasfonin also triggers necroptosis, a programmed form of necrosis that can contribute to its anticancer effects .

In Vitro Studies

The biological activity of rasfonin has been extensively studied in vitro across various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Panc-1 (K-ras mutant) | 0.37 | Inhibition of Ras-MAPK pathway; apoptosis induction |

| ACHN (renal cancer) | Not specified | Induction of autophagy and apoptosis |

| BxPC-3 (wild-type K-ras) | 10 | Reduced proliferation; less affected than Panc-1 |

In Panc-1 cells, rasfonin demonstrated a significant reduction in colony formation, migration, and invasion capabilities. In contrast, BxPC-3 cells exhibited less sensitivity to rasfonin's effects due to their wild-type K-ras status .

In Vivo Studies

In vivo experiments using xenograft models have further validated the anticancer potential of rasfonin:

- Tumor Growth Inhibition : Mice treated with rasfonin at doses of 30 mg/kg showed a statistically significant reduction in tumor growth compared to control groups. Specifically, tumor weight decreased after 20 days of treatment .

Case Studies and Research Findings

Several studies highlight the multifaceted biological activity of rasfonin:

- Study on Pancreatic Cancer : A pivotal study demonstrated that rasfonin effectively inhibited the growth of K-ras mutant pancreatic tumors through downregulation of Sos1 expression and subsequent suppression of the Ras-MAPK pathway .

- Cell Viability Assays : Research indicated that rasfonin reduces cell viability in ACHN renal cancer cells in a dose-dependent manner. The compound induced cleavage of PARP-1, a hallmark of apoptosis .

- Autophagy and ROS Pathway : Another study found that rasfonin promotes autophagy through reactive oxygen species (ROS) activation, contributing to its overall anticancer efficacy .

Eigenschaften

IUPAC Name |

[(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRGHFXATDKGOV-FXYCKZMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C[C@H](C)C[C@H](C)[C@@H]1[C@@H](C=CC(=O)O1)OC(=O)/C=C/C(=C/[C@H](CCO)CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043830 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303156-68-5 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.